Benzyl 5-oxooctahydropentalene-2-carboxylate
CAS No.: 1823792-15-9
Cat. No.: VC11697095
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823792-15-9 |
|---|---|
| Molecular Formula | C16H18O3 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate |
| Standard InChI | InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
| Standard InChI Key | SCVVUFBRQOIKMM-UHFFFAOYSA-N |
| SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Stereochemical Features
The compound’s pentalene skeleton consists of two fused cyclopentane rings, forming a bicyclo[3.3.0]octane system. The 5-oxo group introduces a ketone at the bridgehead position, while the 2-carboxylate ester is appended to the benzyl group, creating a sterically congested environment. Key structural parameters include:
| Property | Value/Description |
|---|---|
| IUPAC Name | Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 258.31 g/mol |
| SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
| InChI Key | SCVVUFBRQOIKMM-UHFFFAOYSA-N |
The bicyclic framework imposes significant stereochemical constraints, with the potential for cis-trans isomerism at ring junctions. Computational modeling suggests that the lowest-energy conformation places the benzyl ester in an equatorial orientation relative to the pentalene core, minimizing steric clashes.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of benzyl 5-oxooctahydropentalene-2-carboxylate likely proceeds through a convergent strategy:
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Construction of the pentalene core via cyclization of a diketone precursor.
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Introduction of the benzyl ester through nucleophilic acyl substitution or Mitsunobu reaction .
Stepwise Synthesis Protocol
A plausible route, adapted from related systems , involves:
Step 1: Pentalene Core Formation
Cyclocondensation of dimethyl 3-oxopimelate under acidic conditions yields the bicyclic diketone intermediate. For example, treatment with polyphosphoric acid at 120°C induces intramolecular aldol condensation, forming the octahydropentalene skeleton .
Step 2: Selective Esterification
The free carboxylic acid at position 2 is activated as an acyl chloride (e.g., using ) and subsequently treated with benzyl alcohol in the presence of a base (e.g., pyridine) to afford the benzyl ester .
Step 3: Purification and Characterization
Chromatographic purification on silica gel (eluent: ethyl acetate/hexane 1:4) followed by recrystallization from chloroform yields the final product. Purity is verified via HPLC (C18 column, acetonitrile/water gradient).
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Moderately soluble in chlorinated solvents (CHCl, CHCl), sparingly soluble in alcohols, and insoluble in water.
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Stability: Stable under inert atmospheres up to 150°C; susceptible to hydrolysis under basic conditions due to the ester moiety .
Reactivity Profile
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Nucleophilic Acyl Substitution: The benzyl ester undergoes transesterification with primary alcohols in the presence of catalytic .
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Ketone Reduction: The 5-oxo group can be reduced to a secondary alcohol using NaBH/CeCl (Luche conditions) without affecting the ester .
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Diels-Alder Reactivity: The strained bicyclic system may act as a dienophile in [4+2] cycloadditions, though this remains unexplored.
Research Challenges and Future Directions
Knowledge Gaps
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Catalytic Asymmetric Synthesis: Current methods yield racemic mixtures; enantioselective routes are needed for pharmaceutical applications.
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In Vivo Toxicity: No published data exist on acute or chronic exposure effects.
Opportunities for Innovation
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